molecular formula C18H6BiBr9O3 B13794113 Bismuth 2,4,6-tribromophenolate

Bismuth 2,4,6-tribromophenolate

Cat. No.: B13794113
M. Wt: 1198.4 g/mol
InChI Key: SAOHCOFTVLEOCB-UHFFFAOYSA-K
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Description

Bismuth(III) 2,4,6-tribromophenolate is a coordination compound formed by the reaction of bismuth with 2,4,6-tribromophenol. This compound is known for its antimicrobial properties and is used in various medical and industrial applications. The compound’s structure consists of a bismuth ion coordinated to three 2,4,6-tribromophenolate ligands, making it a trivalent bismuth complex.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bismuth(III) 2,4,6-tribromophenolate can be synthesized by reacting bismuth(III) nitrate with 2,4,6-tribromophenol in an organic solvent such as ethanol. The reaction typically occurs under reflux conditions, and the product is isolated by filtration and recrystallization. The general reaction is as follows:

Bi(NO3)3+3C6H2Br3OHBi(C6H2Br3O)3+3HNO3\text{Bi(NO}_3\text{)}_3 + 3 \text{C}_6\text{H}_2\text{Br}_3\text{OH} \rightarrow \text{Bi(C}_6\text{H}_2\text{Br}_3\text{O)}_3 + 3 \text{HNO}_3 Bi(NO3​)3​+3C6​H2​Br3​OH→Bi(C6​H2​Br3​O)3​+3HNO3​

Industrial Production Methods

On an industrial scale, the production of Bismuth(III) 2,4,6-tribromophenolate involves the controlled reaction of bismuth trichloride with 2,4,6-tribromophenol in the presence of a base such as sodium hydroxide. The reaction is carried out in a large reactor, and the product is purified through multiple stages of filtration and crystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Bismuth(III) 2,4,6-tribromophenolate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form bismuth(V) compounds under strong oxidizing conditions.

    Reduction: It can be reduced to bismuth metal in the presence of strong reducing agents.

    Substitution: The phenolate ligands can be substituted with other ligands such as halides or thiolates.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halides (e.g., sodium chloride) or thiolates (e.g., sodium thiolate) in an appropriate solvent.

Major Products

    Oxidation: Bismuth(V) oxide or bismuth(V) halides.

    Reduction: Metallic bismuth.

    Substitution: Bismuth halides or bismuth thiolates.

Scientific Research Applications

Bismuth(III) 2,4,6-tribromophenolate has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis and as a reagent in analytical chemistry.

    Biology: Employed in studies of antimicrobial activity and as a model compound for studying bismuth coordination chemistry.

    Medicine: Utilized in wound dressings for its antimicrobial properties and in the treatment of gastrointestinal disorders.

    Industry: Applied in the production of flame retardants and as a wood preservative.

Mechanism of Action

The antimicrobial activity of Bismuth(III) 2,4,6-tribromophenolate is primarily due to its ability to disrupt microbial cell membranes and inhibit essential enzymes. The bismuth ion interacts with thiol groups in proteins, leading to the inactivation of enzymes and disruption of cellular processes. This compound also generates reactive oxygen species, which further contribute to its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Bismuth(III) nitrate: Another bismuth compound with antimicrobial properties.

    Bismuth(III) subsalicylate: Commonly used in medicine for gastrointestinal disorders.

    2,4,6-Tribromophenol: The parent compound used in the synthesis of Bismuth(III) 2,4,6-tribromophenolate.

Uniqueness

Bismuth(III) 2,4,6-tribromophenolate is unique due to its combination of bismuth and 2,4,6-tribromophenol, which enhances its antimicrobial properties. Unlike other bismuth compounds, it has a broader spectrum of activity and is more effective against a variety of microbial strains.

Properties

Molecular Formula

C18H6BiBr9O3

Molecular Weight

1198.4 g/mol

IUPAC Name

tris(2,4,6-tribromophenoxy)bismuthane

InChI

InChI=1S/3C6H3Br3O.Bi/c3*7-3-1-4(8)6(10)5(9)2-3;/h3*1-2,10H;/q;;;+3/p-3

InChI Key

SAOHCOFTVLEOCB-UHFFFAOYSA-K

Canonical SMILES

C1=C(C=C(C(=C1Br)O[Bi](OC2=C(C=C(C=C2Br)Br)Br)OC3=C(C=C(C=C3Br)Br)Br)Br)Br

Origin of Product

United States

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